Ethyl 4-oxooct-7-ynoate
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Overview
Description
Ethyl 4-oxooct-7-ynoate is an organic compound with the molecular formula C10H14O3. It is a member of the class of compounds known as alkynyl esters, which are characterized by the presence of both an ester functional group and an alkyne group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-oxooct-7-ynoate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with propargyl bromide in the presence of a base such as sodium hydride. The reaction proceeds via the formation of an enolate intermediate, which then undergoes alkylation to yield the desired product .
Another method involves the cycloisomerization of ω-alkynyl-β-ketoesters using indium catalysts. This method allows for the formation of six- to fifteen-membered rings, providing a versatile route to various alkynyl esters .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, yield, and scalability. Reaction conditions are optimized to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-oxooct-7-ynoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane, depending on the reagents and conditions used.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as alcohols or amines can be used in the presence of acid or base catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alkanes or alkenes. Substitution reactions can lead to various ester derivatives.
Scientific Research Applications
Ethyl 4-oxooct-7-ynoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways involving ester and alkyne groups.
Medicine: Research into potential pharmaceutical applications includes the development of new drugs and therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings
Mechanism of Action
The mechanism of action of ethyl 4-oxooct-7-ynoate involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to form carboxylic acids, which can then participate in further biochemical reactions. The alkyne group can engage in cycloaddition reactions, forming new ring structures that are important in medicinal chemistry .
Comparison with Similar Compounds
Ethyl 4-oxooct-7-ynoate can be compared with other similar compounds, such as:
Ethyl 4-oxooct-7-ynoic acid: This compound has a similar structure but contains a carboxylic acid group instead of an ester group.
Ethyl 7-methyl-4-oxooct-5-ynoate: This compound has a methyl group at the 7-position, which can affect its reactivity and properties.
The uniqueness of this compound lies in its combination of an ester and an alkyne group, which provides a versatile platform for various chemical transformations and applications.
Properties
Molecular Formula |
C10H14O3 |
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Molecular Weight |
182.22 g/mol |
IUPAC Name |
ethyl 4-oxooct-7-ynoate |
InChI |
InChI=1S/C10H14O3/c1-3-5-6-9(11)7-8-10(12)13-4-2/h1H,4-8H2,2H3 |
InChI Key |
RCCPZXQZWXWRJH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC(=O)CCC#C |
Origin of Product |
United States |
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